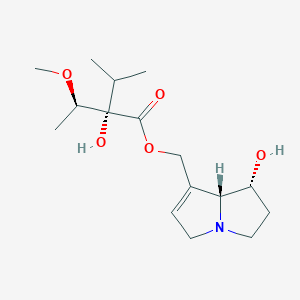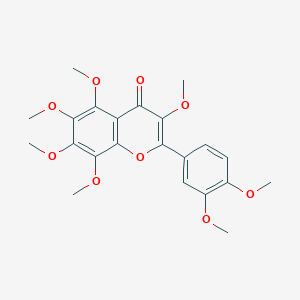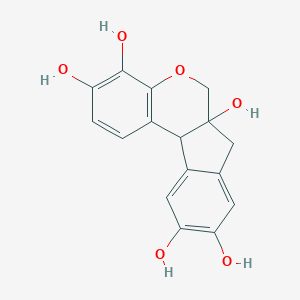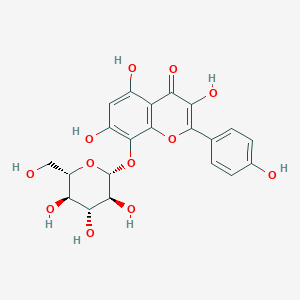
7-Hydroxy-5-methylflavone
Übersicht
Beschreibung
7-Hydroxy-5-methylflavone is a natural flavonoid compound with the chemical formula C16H12O3. It is characterized by its yellow crystalline appearance and bitter taste. This compound is stable at high temperatures but decomposes easily under strong acidic or alkaline conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-5-methylflavone typically involves the cyclization of appropriate chalcones. One common method includes the use of 2-hydroxyacetophenone and 4-methylbenzaldehyde as starting materials. These react in the presence of a base, such as potassium hydroxide, to form the corresponding chalcone. The chalcone then undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated purification systems .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Hydroxy-5-methylflavone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroflavones.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially in the presence of halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroflavones.
Substitution: Halogenated or nitro-substituted flavones.
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-5-methylflavone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: Studied for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of natural dyes and pigments
Wirkmechanismus
The mechanism of action of 7-Hydroxy-5-methylflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.
Anti-cancer Activity: Induces apoptosis in cancer cells through the generation of reactive oxygen species and the activation of mitochondrial pathways.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Vergleich Mit ähnlichen Verbindungen
- 5-Hydroxy-4′,7-dimethoxy-7-methylflavone (Noreucalyptin)
- 4′,5,7-Trihydroxy-6-methylflavone
- 5-Hydroxy-4′,7-dimethoxy-6,8-dimethylflavone (Eucalyptin)
- 4′,5,6-Trihydroxy-3-methoxy-8-methylflavone (Silpin)
Uniqueness: 7-Hydroxy-5-methylflavone is unique due to its specific hydroxyl and methyl group positions, which confer distinct chemical reactivity and biological activity compared to other flavones. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields .
Eigenschaften
IUPAC Name |
7-hydroxy-5-methyl-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-10-7-12(17)8-15-16(10)13(18)9-14(19-15)11-5-3-2-4-6-11/h2-9,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHXBJKZPBTQQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10934483 | |
| Record name | 7-Hydroxy-5-methyl-2-phenyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15235-99-1 | |
| Record name | 7-Hydroxy-5-methylflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015235991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxy-5-methyl-2-phenyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-HYDROXY-5-METHYLFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WEM49N23AB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 7-hydroxy-5-methylflavone impact the interaction between Bradyrhizobium japonicum and soybeans?
A1: this compound acts as an inhibitor of flavonoid-induced nod gene expression in certain strains of Bradyrhizobium japonicum []. These nod genes are essential for the bacteria to synthesize Nod factors, signaling molecules that trigger nodule formation in legume roots like soybeans. By inhibiting nod gene expression, this compound can prevent the formation of these nodules and thus interfere with the symbiotic relationship between the bacteria and the plant [].
Q2: What are the limitations of using this compound for controlling soybean nodulation in an agricultural setting?
A2: While this compound shows promise in manipulating the competition between Bradyrhizobium japonicum strains for soybean nodulation, several limitations hinder its practical application [].
- Variability in strain response: Despite a generally consistent response to natural nod gene inducers, B. japonicum strains exhibit significant variability in their sensitivity to this compound. This variability makes it challenging to predict its effectiveness in a field setting with diverse bacterial populations [].
- Cost and resistance: Registering a new agricultural chemical like this compound is expensive. Additionally, the potential development of resistant bacterial populations in the field poses a significant challenge to its long-term efficacy [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















